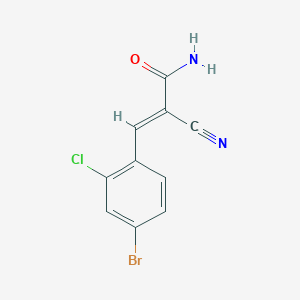
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a member of the enamide family and is widely used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood. However, studies have suggested that (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and suppress tumor growth in vivo. (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has also been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is also relatively inexpensive compared to other compounds with similar properties. However, (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide. One potential direction is the development of new anticancer drugs based on the structure of (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide. Another direction is the exploration of (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide's potential applications in other fields, such as anti-inflammatory and antioxidant therapies. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide and its potential side effects.
Méthodes De Synthèse
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide can be synthesized through a multistep process. The first step involves the reaction of 4-bromo-2-chlorobenzaldehyde with malononitrile in the presence of sodium ethoxide to form 3-(4-bromo-2-chlorophenyl)-2-cyanoacrylic acid. The acid is then reacted with thionyl chloride to obtain (E)-3-(4-bromo-2-chlorophenyl)-2-cyanoprop-2-enoic acid chloride, which is subsequently treated with ammonia to obtain (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide.
Applications De Recherche Scientifique
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been extensively used in scientific research for its potential applications in various fields. One of the primary applications of (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is in the field of medicinal chemistry. (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been shown to exhibit promising antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
(E)-3-(4-bromo-2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVHAHHITDFCLG-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2696282.png)
![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2696285.png)
![[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B2696286.png)

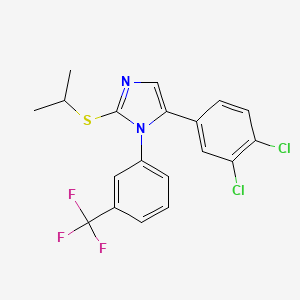
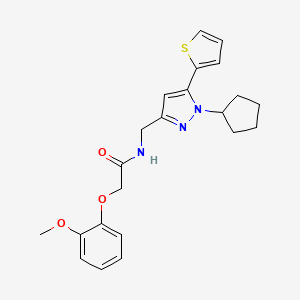
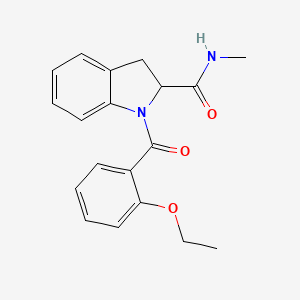

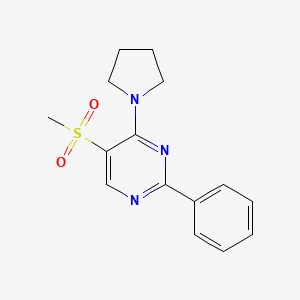
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2696301.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)
![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)
